n-(2-(Methylsulfonamido)ethyl)benzamide
Description
Properties
Molecular Formula |
C10H14N2O3S |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
N-[2-(methanesulfonamido)ethyl]benzamide |
InChI |
InChI=1S/C10H14N2O3S/c1-16(14,15)12-8-7-11-10(13)9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3,(H,11,13) |
InChI Key |
YZDRXVYGVQOHOS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Methylsulfonamido)ethyl)benzamide typically involves the reaction of benzoyl chloride with 2-(methylsulfonamido)ethylamine. The reaction is carried out in an organic solvent such as dichloromethane, with sodium hydroxide as a base to facilitate the reaction . The reaction conditions include stirring the mixture at room temperature for a specified period, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly solvents and catalysts can be explored to make the process more sustainable .
Chemical Reactions Analysis
Reaction Mechanisms
2.1 Amide Activation and Nucleophilic Substitution
The synthesis of ethylamine-substituted benzamides involves deprotonation of the benzamide nitrogen to generate a reactive intermediate. For example, in the synthesis of N-(2-(Hydroxyamino)-2-oxo-1-(3′,4′,5′-trifluoro-[1,1′-biphenyl]-4-yl)ethyl)-4-(methylsulfonamido)benzamide , the benzamide undergoes deprotonation to form a nucleophilic species that reacts with alkylating agents . This mechanism is consistent with the use of strong bases like NaH or LDA to activate the amide nitrogen.
2.2 Sulfonamide Formation via Electrophilic Substitution
Methane sulfonyl chloride reacts with the amine group in a two-step process:
-
Protonation of the amine by the electrophilic sulfur center.
-
Nucleophilic attack by the amine on the sulfur center, displacing chloride.
This mechanism is supported by the synthesis of N-(methylsulfonyl)benzenesulfonamide , where the reaction proceeds efficiently under basic conditions .
Key Reaction Data Table
Scientific Research Applications
N-(2-(Methylsulfonamido)ethyl)benzamide is an organic compound with a benzamide core and a methylsulfonamidoethyl group. The presence of the sulfonamide functional group gives it biological activity, making it useful in medicinal chemistry. The methylsulfonamido group can enhance the compound's solubility and interaction with biological targets, increasing its interest for pharmaceutical research.
Potential Applications
This compound has potential applications in the pharmaceutical industry as a lead compound for developing new antimicrobial or anticancer drugs due to its biological activity. The biological activity of this compound is attributed to its sulfonamide moiety, which exhibits antimicrobial properties. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme needed for folate synthesis in bacteria, which explains their use as antibiotics. Structurally similar compounds have been studied as potential anticancer agents and inhibitors of histone deacetylases, which are important targets in cancer therapy.
Scientific Studies
Interaction studies of this compound with biological targets are needed to understand its mechanism of action. These studies help to explain the compound's pharmacological profile and guide its further development.
Other Benzamides in Research
Other benzamide derivatives have also demonstrated potential therapeutic applications:
- A series of benzamides with 4-sulfamoyl moieties were created by reacting 4-sulfamoyl benzoic acid with primary and secondary amines and amino acids .
- Virtual screening strategies have identified benzamide scaffolds, such as WAI-5, for structural optimization in anti-hepatitis B virus (HBV) therapies .
- 4-(aminomethyl)benzamides have been identified as potent small molecule inhibitors of Ebola virus entry .
Mechanism of Action
The mechanism of action of N-(2-(Methylsulfonamido)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares N-(2-(Methylsulfonamido)ethyl)benzamide with analogous compounds from the evidence:
Key Observations :
- Electron-donating groups (e.g., 4-methoxy in compound 31) reduce melting points compared to the parent compound (30), likely due to decreased crystallinity .
- Heterocyclic replacements (e.g., thiophene in compound 32) increase melting points, possibly due to enhanced stacking interactions .
- Bulky substituents (e.g., naphthalene in ) may alter solubility and binding kinetics in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
